3-Methyl-2,4-hexanedione

Catalog No.
S13175288
CAS No.
4220-52-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2,4-hexanedione

CAS Number

4220-52-4

Product Name

3-Methyl-2,4-hexanedione

IUPAC Name

3-methylhexane-2,4-dione

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3

InChI Key

CAVUEALRYKNYRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C

3-Methyl-2,4-hexanedione is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2. It is classified as a diketone due to the presence of two carbonyl groups within its structure. This compound is also known by other names, including 5-methyl-2,4-hexanedione. The compound features a branched alkane backbone, which contributes to its unique physical and chemical properties. Its structure can be represented as follows:

  • Chemical Structure:
CH3C(O)CH(C(O)CH3)CH2\text{CH}_3-\text{C}(\text{O})-\text{CH}(\text{C}(\text{O})-\text{CH}_3)-\text{CH}_2

3-Methyl-2,4-hexanedione is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has limited solubility in water.

Typical of diketones, including:

  • Condensation Reactions: It can participate in aldol condensation reactions, leading to the formation of larger carbon chains.
  • Oxidation: The presence of two carbonyl groups allows for further oxidation, which can yield other functional groups or larger diketones.
  • Reduction: Under reducing conditions, it can be converted into corresponding alcohols.

The reactivity of 3-methyl-2,4-hexanedione is influenced by the electron-withdrawing nature of the carbonyl groups, making it a versatile intermediate in organic synthesis.

Research indicates that 3-methyl-2,4-hexanedione exhibits biological activity that may include:

  • Toxicity: It is known to be neurotoxic, particularly affecting peripheral nerves. This compound can be metabolized into harmful byproducts that contribute to neurodegenerative processes.
  • Potential Therapeutic Uses: Some studies suggest that diketones like 3-methyl-2,4-hexanedione may have applications in medicinal chemistry due to their ability to modulate biological pathways.

Several methods exist for synthesizing 3-methyl-2,4-hexanedione:

  • Oxidation of 3-Methyl-2-Hexanol: This method involves oxidizing the corresponding alcohol using oxidizing agents such as potassium permanganate or chromic acid.
  • Aldol Condensation: The compound can be synthesized through aldol condensation reactions between acetylacetone and appropriate aldehydes or ketones.
  • Ozonolysis: A more advanced method involves ozonolysis of alkenes followed by reduction steps to yield diketones like 3-methyl-2,4-hexanedione .

3-Methyl-2,4-hexanedione has several applications across different fields:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its pleasant odor, it is sometimes used as a flavoring agent in food products.
  • Solvent: The compound finds use as a solvent in various industrial applications due to its ability to dissolve a wide range of substances.

Studies on the interactions of 3-methyl-2,4-hexanedione with biological systems have revealed:

  • Neurotoxic Effects: Research indicates that exposure to this compound can lead to neurotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Metabolic Pathways: Interaction studies have shown that it can influence metabolic pathways related to fatty acid metabolism and energy production in cells.

Several compounds share structural similarities with 3-methyl-2,4-hexanedione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Methyl-2,3-hexanedioneC7H12O2C_7H_{12}O_2Contains one less carbonyl group than 3-methyl-2,4-hexanedione.
2,5-HexanedioneC6H10O2C_6H_{10}O_2Has a different arrangement of carbonyls and fewer carbons.
Acetylacetone (or 1-Acetylcyclopentanedione)C5H8O2C_5H_8O_2A simpler diketone with distinct reactivity patterns compared to 3-methyl derivatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

UNII

V8W51CS37J

Dates

Last modified: 08-10-2024

Explore Compound Types